S, R-Isovalganciclovir Impurity S, R-Isovalganciclovir Impurity S, R-Isovalganciclovir Impurity is an impurity of Valganciclovir.
Brand Name: Vulcanchem
CAS No.: 1356932-18-7
VCID: VC0194283
InChI: InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)
SMILES: CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N
Molecular Formula: C14H22N6O5
Molecular Weight: 354.36

S, R-Isovalganciclovir Impurity

CAS No.: 1356932-18-7

Cat. No.: VC0194283

Molecular Formula: C14H22N6O5

Molecular Weight: 354.36

Purity: > 95%

* For research use only. Not for human or veterinary use.

S, R-Isovalganciclovir Impurity - 1356932-18-7

Specification

CAS No. 1356932-18-7
Molecular Formula C14H22N6O5
Molecular Weight 354.36
IUPAC Name [3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate
Standard InChI InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)
SMILES CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N

Introduction

Chemical Characteristics and Properties

S, R-Isovalganciclovir impurity exhibits specific chemical properties that distinguish it from the parent compound valganciclovir. This stereoisomer has the following characteristics:

PropertyValue
CAS Number1356932-18-7
Molecular FormulaC14H22N6O5
Molecular Weight354.36 g/mol
Alternative Names(R,S)-Iso Valganciclovir
Physical StateSolid (typical for reference standards)
Purity (as reference standard)>95%

The compound is a stereoisomer of valganciclovir, specifically differing in the spatial orientation at designated stereogenic centers . This structural variation, while subtle, significantly impacts the compound's pharmacokinetic and pharmacodynamic properties, making it important to monitor its presence during quality control procedures.

As a stereoisomer, S, R-Isovalganciclovir impurity possesses chemical functionality similar to valganciclovir but with distinct three-dimensional arrangement of atoms. The molecular structure contains guanine base connected through a methoxy linkage to a modified propoxy chain, with an L-valine ester attachment characteristic of valganciclovir compounds.

Relationship to Valganciclovir and Ganciclovir

S, R-Isovalganciclovir impurity is structurally related to both valganciclovir and ganciclovir, forming part of a family of antiviral compounds. Valganciclovir itself is an L-valyl ester prodrug of ganciclovir, designed to improve oral bioavailability. The parent compound ganciclovir is an acyclic nucleoside analog with significant activity against herpesviruses, particularly cytomegalovirus.

The relationship between these compounds can be understood in the context of their development and structural modifications:

  • Ganciclovir ((±)-9-[(1,3-dihydroxy-2-propoxy)methyl]guanine) serves as the foundational active compound with antiviral properties.

  • Valganciclovir is the L-valyl ester of ganciclovir, enhancing oral absorption.

  • S, R-Isovalganciclovir impurity is a stereoisomer that differs from valganciclovir in the configuration of specific stereogenic centers.

During the synthesis of valganciclovir, the undesired ring opening of epoxide moieties in precursors like epichlorohydrin can lead to the formation of regioisomers, potentially including S, R-Isovalganciclovir impurity . This formation pathway underscores the importance of controlled synthesis procedures to minimize impurity generation.

Importance in Pharmaceutical Quality Control

The presence of S, R-Isovalganciclovir impurity in pharmaceutical preparations of valganciclovir carries significant quality control implications. Impurities in active pharmaceutical ingredients (APIs) can impact quality based on their toxicological profiles, making their study, control, and elimination critically important .

The International Conference on Harmonization (ICH) guidelines recommend identification of impurities present in APIs at levels ≥0.05% w/w . These regulatory standards establish thresholds for acceptable impurity levels to ensure drug product safety and efficacy. For related compounds like ganciclovir, pharmacopeial monographs specify strict limits for isomeric impurities – for example, isoganciclovir is limited to <0.5% in US Pharmacopeia and <0.15% in British and European Pharmacopeia standards .

Pharmaceutical manufacturers must develop and validate analytical methods for detecting and quantifying S, R-Isovalganciclovir impurity during production. This quality control process typically includes:

  • Method development for impurity detection and quantification

  • Establishment of acceptance criteria based on regulatory guidelines

  • Implementation of routine testing procedures

  • Investigation of any out-of-specification results

  • Implementation of corrective actions when necessary

Regulatory Guidelines and Standards

The management of pharmaceutical impurities, including S, R-Isovalganciclovir impurity, is governed by stringent regulatory frameworks. The International Conference on Harmonization (ICH) has established guidelines that specifically address the identification, classification, qualification, and reporting of impurities in pharmaceuticals .

Key regulatory considerations include:

  • Identification threshold: ICH guidelines recommend identifying impurities present at levels ≥0.05% w/w in active pharmaceutical ingredients

  • Reporting threshold: Manufacturers must report all detected impurities above specified thresholds in regulatory submissions

  • Qualification threshold: Safety data may be required for impurities exceeding qualification thresholds

  • Pharmacopeial standards: Various pharmacopeias (USP, BP, EP) may specify different acceptable limits for specific impurities

For valganciclovir and related compounds, impurity controls are particularly important given their application in treating serious viral infections where drug purity directly impacts safety and efficacy. Regulatory bodies require pharmaceutical manufacturers to develop control strategies that may include:

  • Process controls to minimize impurity formation

  • Purification steps to remove formed impurities

  • Stability monitoring to track potential degradation pathways

  • Validated analytical methods for impurity detection and quantification

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